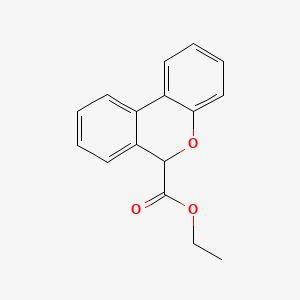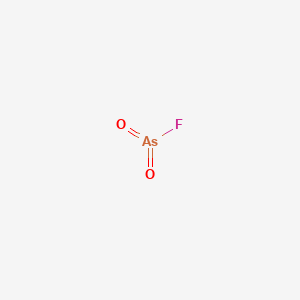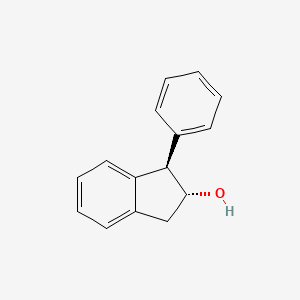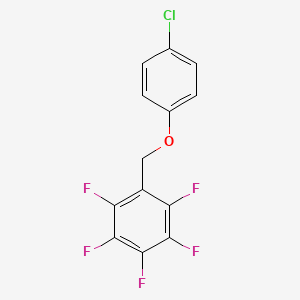stannane CAS No. 82593-96-2](/img/structure/B14417762.png)
[Bis(4-methoxyphenyl)methyl](bromo)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methoxyphenyl)methylstannane is an organotin compound characterized by the presence of a tin atom bonded to a bromine atom and a bis(4-methoxyphenyl)methyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)methylstannane typically involves the reaction of bis(4-methoxyphenyl)methanol with a tin halide, such as tin(IV) bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Bis(4-methoxyphenyl)methanol+SnBr4→Bis(4-methoxyphenyl)methylstannane+HBr
Industrial Production Methods
Industrial production of Bis(4-methoxyphenyl)methylstannane may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl)methylstannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it acts as a tin reagent.
Common Reagents and Conditions
Nucleophiles: Alkyl or aryl halides, Grignard reagents.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of the original compound.
Scientific Research Applications
Bis(4-methoxyphenyl)methylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis(4-methoxyphenyl)methylstannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating reactions such as coupling and substitution. The pathways involved often include the formation of intermediates where the tin atom plays a crucial role in stabilizing reactive species.
Comparison with Similar Compounds
Similar Compounds
Bis(4-methoxyphenyl)methylstannane: Similar structure but with a chlorine atom instead of bromine.
Bis(4-methoxyphenyl)methylstannane: Similar structure but with an iodine atom instead of bromine.
Bis(4-methoxyphenyl)methylstannane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Bis(4-methoxyphenyl)methylstannane is unique due to the specific reactivity imparted by the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, providing a balance that can be advantageous in certain synthetic applications. The presence of the bis(4-methoxyphenyl)methyl group also imparts specific steric and electronic properties that influence its reactivity and applications.
Properties
CAS No. |
82593-96-2 |
|---|---|
Molecular Formula |
C15H15BrO2Sn |
Molecular Weight |
425.89 g/mol |
IUPAC Name |
bis(4-methoxyphenyl)methyl-bromotin |
InChI |
InChI=1S/C15H15O2.BrH.Sn/c1-16-14-7-3-12(4-8-14)11-13-5-9-15(17-2)10-6-13;;/h3-11H,1-2H3;1H;/q;;+1/p-1 |
InChI Key |
BRCDQNXFPNLOIP-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)[Sn]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)



![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)








![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
